4-Methyl-6-quinolinamine
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Overview
Description
4-methylquinolin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a bicyclic aromatic compound, and is characterized by the presence of a methyl group at the fourth position and an amine group at the sixth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylquinolin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylquinoline.
Nitration: 4-methylquinoline is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methyl-6-nitroquinoline.
Industrial Production Methods
Industrial production of 4-methylquinolin-6-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-methylquinoline are nitrated in industrial reactors.
Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation, which is more efficient for large-scale production.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
4-methylquinolin-6-amine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-methylquinolin-6-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, lacking the methyl and amine groups.
4-methylquinoline: Similar structure but without the amine group.
6-aminoquinoline: Similar structure but without the methyl group.
Uniqueness
4-methylquinolin-6-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-methylquinolin-6-amine |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,11H2,1H3 |
InChI Key |
XBEXGDZXQLPQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)N |
Origin of Product |
United States |
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